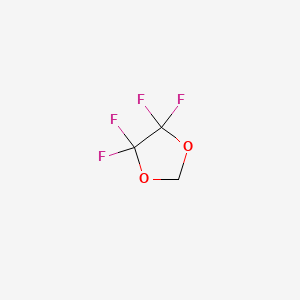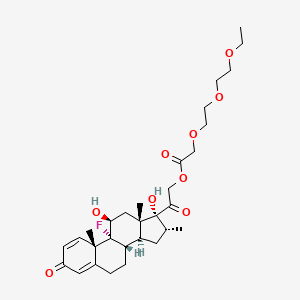
9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature, pressure, and pH control. Quality control measures are implemented to monitor the product at various stages of production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s activity and specificity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct pharmacological profiles.
科学的研究の応用
9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is utilized in:
Chemistry: As a reference standard in analytical chemistry and for the synthesis of related compounds.
Biology: In studies investigating the mechanisms of inflammation and immune response.
Medicine: As a therapeutic agent in the treatment of inflammatory and autoimmune diseases.
Industry: In the formulation of pharmaceutical products and as a quality control standard.
作用機序
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
類似化合物との比較
Similar Compounds
Dexamethasone: A closely related glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Another glucocorticoid with potent anti-inflammatory effects.
Triamcinolone: A synthetic glucocorticoid used in the treatment of various inflammatory conditions.
Uniqueness
9-Fluoro-11beta,17-dihydroxy-16alpha-methyl-3,20-dioxopregna-1,4-dien-21-yl 2-(2-(2-ethoxyethoxy)ethoxy)acetate is unique due to its specific chemical structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Its enhanced stability and prolonged duration of action make it particularly effective in clinical applications.
特性
CAS番号 |
7743-96-6 |
|---|---|
分子式 |
C30H43FO9 |
分子量 |
566.7 g/mol |
IUPAC名 |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-[2-(2-ethoxyethoxy)ethoxy]acetate |
InChI |
InChI=1S/C30H43FO9/c1-5-37-10-11-38-12-13-39-18-26(35)40-17-25(34)30(36)19(2)14-23-22-7-6-20-15-21(32)8-9-27(20,3)29(22,31)24(33)16-28(23,30)4/h8-9,15,19,22-24,33,36H,5-7,10-14,16-18H2,1-4H3/t19-,22+,23+,24+,27+,28+,29+,30+/m1/s1 |
InChIキー |
AXUFUYKLWKUANP-QMZFSIOOSA-N |
異性体SMILES |
CCOCCOCCOCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
正規SMILES |
CCOCCOCCOCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


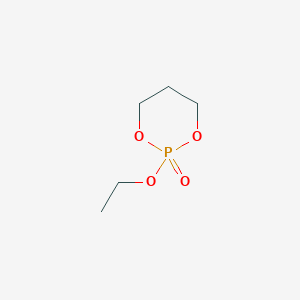
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
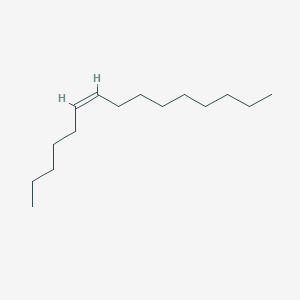
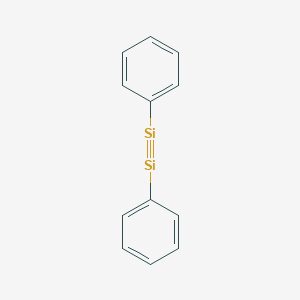

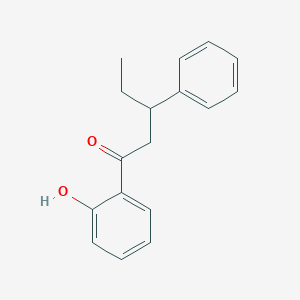
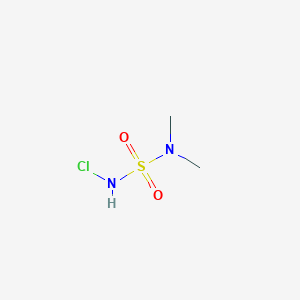

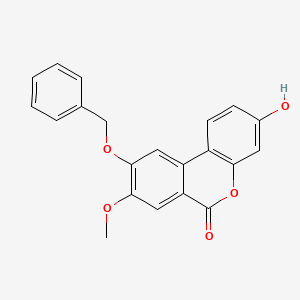

![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
